3-Hydroxyphloretin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1,3,5-7,16-17,19-21H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNABJBYLQABXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biosynthesis of 3 Hydroxyphloretin
Distribution of 3-Hydroxyphloretin in Plant Species
This compound is a dihydrochalcone (B1670589), a class of phenolic compounds biochemically related to flavonoids. While its distribution in the plant kingdom is not widespread, it has been identified in specific botanical families and species, often alongside other related dihydrochalcones.
The genus Malus (apple) is a notable source of dihydrochalcones, which are major flavonoids in apple tissues. While phloridzin (phloretin 2′-O-glucoside) is the most abundant dihydrochalcone in the domesticated apple (Malus × domestica), this compound and its glucoside, 3-hydroxyphloridzin, are also present, albeit in small amounts.
The occurrence of this compound derivatives is more pronounced in certain wild Malus species. For instance, sieboldin (B600483), which is the 2'-O-glucoside of this compound, is found in high concentrations in species like Malus toringo (syn. sieboldii) and Malus micromalus. In these species, sieboldin can dominate the dihydrochalcone profile, largely replacing phloridzin. The biosynthesis of sieboldin necessarily involves this compound as a key intermediate precursor. Research has identified specific enzymes in these wild accessions, namely CYP98A proteins (CYP98A195 and CYP98A196), that are capable of producing this compound, a function not observed in the corresponding enzymes from the domesticated apple.
Dihydrochalcones represent the major subgroup of flavonoids in the green tissues of apple trees. Besides this compound, other significant dihydrochalcones found in Malus species include phloretin (B1677691), phloridzin, and trilobatin.
Table 1: Occurrence of this compound and Related Dihydrochalcones in Malus Species
| Compound | Form | Malus Species | Reference |
| This compound | Aglycone | Malus × domestica (low amounts), Malus toringo, Malus micromalus | |
| 3-Hydroxyphloridzin (Sieboldin) | 2'-O-glucoside of this compound | Malus toringo, Malus micromalus, Malus sieboldii, Malus × domestica (low amounts) | |
| Phloretin | Aglycone | Malus × domestica, general in Malus spp. | |
| Phloridzin | 2'-O-glucoside of phloretin | Malus × domestica (prevalent), general in Malus spp. | |
| Trilobatin | 4'-O-glucoside of phloretin | Malus trilobata |
Beyond the Malus genus, this compound and its derivatives have been identified in other distinct botanical sources.
Polytrichum commune (Common Haircap Moss): The moss Polytrichum commune has been found to contain a unique group of polyphenolic derivatives identified as oligomers of this compound. These compounds, not previously found in mosses, were isolated from the moss biomass and characterized. The oligomers consist of 2 to 5 units of this compound linked via carbon-carbon bonds. The trimer and tetramer forms are the most predominant.
Cyclopia species (Honeybush): In the genus Cyclopia, used to produce the South African herbal tea known as honeybush, a glycosidic derivative of this compound has been tentatively identified. Specifically, in aqueous extracts of Cyclopia subternata, high-performance liquid chromatography coupled with mass spectrometry revealed the presence of this compound-3',5'-di-C-hexoside. This was the first time a this compound glycoside was reported in this genus.
Presence in Malus Species (e.g., Apple) and Related Dihydrochalcones
Elucidation of Biosynthetic Pathways
The formation of this compound is an offshoot of the broader flavonoid metabolic route in plants, originating from primary metabolism.
The biosynthesis of this compound and other dihydrochalcones stems from the phenylpropanoid pathway. This pathway is a fundamental route in plants for producing a wide variety of phenolic secondary metabolites. The process begins with the deamination of an aromatic amino acid, which for dihydrochalcones is typically L-tyrosine. The pathway proceeds through several intermediates, such as p-coumaric acid, which are then channeled into the specific branch leading to dihydrochalcone formation.
The initial steps in the biosynthesis of the dihydrochalcone backbone from L-tyrosine are catalyzed by Tyrosine Ammonia-Lyase (TAL) and Enoate Reductase (ER). researcher.liferesearcher.life These two enzymes constitute an upstream module that converts L-tyrosine into phloretic acid.
Tyrosine Ammonia-Lyase (TAL): This enzyme catalyzes the non-oxidative deamination of L-tyrosine to produce 4-coumaric acid (also known as p-coumaric acid).
Enoate Reductase (ER): Following the action of TAL, 4-coumaric acid is acted upon by an enoate reductase. This enzyme reduces the double bond in the side chain of 4-coumaric acid to yield phloretic acid. An enoate reductase from Clostridium acetobutylicum has been shown to be effective in this conversion.
Subsequent steps to form this compound involve the activation of phloretic acid to phloretoyl-CoA by a 4-coumarate-CoA ligase (4CL), condensation with three molecules of malonyl-CoA by a chalcone (B49325) synthase (CHS) to form phloretin, and a final hydroxylation at the 3-position of the B-ring by a hydroxylase enzyme to yield this compound.
Table 2: Key Enzymes in the Early Stages of this compound Biosynthesis
| Enzyme | Abbreviation | Function | Substrate | Product | Reference |
| Tyrosine Ammonia-Lyase | TAL | Non-oxidative deamination | L-Tyrosine | 4-Coumaric acid | |
| Enoate Reductase | ER | Reduction of side-chain double bond | 4-Coumaric acid | Phloretic acid |
Enzymatic Conversions in this compound Biosynthesis
Involvement of Chalcone Synthase (CHS) and 4-Coumarate-CoA Ligase (4CL)
The formation of the dihydrochalcone structure of this compound fundamentally relies on the sequential action of 4-coumarate-CoA ligase (4CL) and chalcone synthase (CHS). The biosynthesis begins with the conversion of various hydroxycinnamic acids into their corresponding CoA esters, a reaction catalyzed by 4CL. mdpi.com This activation step is crucial as it prepares the substrate for the subsequent condensation reaction.
Specifically, in the dihydrochalcone pathway, p-coumaroyl-CoA serves as a key intermediate. nih.govfrontiersin.org This molecule is then reduced to p-dihydrocoumaroyl-CoA. nih.gov Following this reduction, chalcone synthase (CHS), a type III polyketide synthase, catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA. acs.orgnih.govbiorxiv.org This reaction results in the cyclization and formation of the dihydrochalcone backbone, yielding phloretin. acs.orgnih.gov Phloretin is the direct precursor that undergoes hydroxylation to form this compound. acs.orgnih.govacs.org In engineered biosynthetic pathways, both 4CL and a mutated CHS have been utilized in downstream modules to convert phloretic acid into this compound. acs.orgacs.orgresearcher.life
Characterization of Hydroxylating Enzymes
The final step in the biosynthesis of this compound is the regioselective hydroxylation of phloretin at the 3-position of the B-ring. This critical transformation is catalyzed by several distinct types of hydroxylating enzymes from various organisms, including plants and bacteria.
Flavonoid 3′-Hydroxylase (F3′H) Activity on Dihydrochalcones
Flavonoid 3′-hydroxylase (F3′H) is a cytochrome P450-dependent monooxygenase responsible for introducing a hydroxyl group onto the B-ring of various flavonoids. nih.govresearchgate.net While F3'H typically acts on flavanones and dihydroflavonols, its potential to hydroxylate dihydrochalcones has been investigated. nih.gov
In studies involving Malus × domestica (apple), two F3'H cDNA clones were isolated and tested for their substrate specificity. nih.govnih.gov Although the recombinant enzymes displayed high activity with standard flavonoid substrates like naringenin, dihydrokaempferol, and kaempferol, they did not effectively accept phloretin as a substrate under the tested assay conditions. nih.govnih.govactahort.org While highly sensitive mass spectrometry detected trace amounts of this compound, similar levels were found in negative controls, suggesting it was the result of non-specific yeast enzyme activity rather than the apple F3'H. nih.gov This indicates that F3'H from apple is unlikely to be the primary enzyme involved in the biosynthesis of this compound in this species. nih.govnih.govishs.org
Chalcone 3-Hydroxylase (C3H) Activity
Chalcone 3-hydroxylase (C3H) is another enzyme class that has been explored for its ability to hydroxylate dihydrochalcones. These enzymes are structurally related to F3'H but are specialized for the hydroxylation of chalcones. nih.gov Research has shown that some C3Hs can also accept dihydrochalcones as substrates. For instance, a C3H from the ornamental plant Cosmos sulphureus was shown to convert phloretin into this compound. nih.gov Overexpression of this C3H gene in apple resulted in increased levels of 3-hydroxyphloridzin (the glycoside of this compound), which correlated with enhanced disease resistance. acs.orgfrontiersin.org
4-Coumarate 3-Hydroxylase (Sam5) from Saccharothrix espanaensis
A highly efficient enzyme for the production of this compound is the 4-coumarate 3-hydroxylase (Sam5) derived from the bacterium Saccharothrix espanaensis. acs.orgnih.govacs.org Although initially known for catalyzing the ortho-hydroxylation of phenolic compounds like p-coumaric acid, its activity on dihydrochalcones has been demonstrated to be particularly effective. acs.orgacs.org
In vitro enzymatic assays revealed that Sam5 catalyzes the conversion of phloretin to this compound with high efficiency. acs.orgacs.org Kinetic analysis showed that Sam5 has a preference for phloretin over other substrates like phloretic acid and 4-coumaric acid. acs.org The enzyme exhibits a higher catalytic efficiency for phloretin compared to even recently reported engineered enzymes. acs.org This high efficiency makes Sam5 a valuable tool for the biotechnological production of this compound, as demonstrated by its successful use in an engineered E. coli co-culture system that produced 4.69 mg/L of this compound from glucose. acs.orgacs.orgresearcher.life
Table 1: Kinetic Parameters of Sam5 Enzyme
| Substrate | Km (μM) | kcat (s-1) | Catalytic Efficiency |
|---|---|---|---|
| Phloretin | 50.6 | 7.36 × 10-3 | Higher than HpaBC mutant |
| 4-Coumaric Acid | 164.34 | 1.48 × 10-3 | Lower than Phloretin |
| Phloretic Acid | 3350 | 5.44 × 10-3 | Lower than Phloretin |
Data sourced from a study on the de novo artificial biosynthesis of this compound. acs.org
Cytochrome P450 Monooxygenases (e.g., CYP102A1, CYP98A) in Regioselective Hydroxylation
Various cytochrome P450 (CYP450) monooxygenases from bacteria and humans have been shown to catalyze the regioselective 3-hydroxylation of phloretin.
The bacterial enzyme CYP102A1 from Bacillus megaterium can effectively hydroxylate phloretin to produce this compound. researchgate.netresearchgate.netnih.gov Mutants of CYP102A1 have been engineered to improve this activity. researchgate.net For example, the M10 mutant (R47L/F87V/L188Q) was used for this purpose. researchgate.net
In humans, liver P450 enzymes are involved in the metabolism of phloretin. Studies using human liver microsomes identified this compound as a major metabolite. mdpi.comdntb.gov.ua Specifically, CYP3A4 and CYP2C19 were identified as the primary enzymes responsible for this conversion. mdpi.comdntb.gov.ua While both enzymes catalyze the reaction, CYP3A4 exhibits a higher catalytic efficiency due to a significantly lower Km value, establishing it as the major contributor to phloretin 3-hydroxylation in the human liver. mdpi.com
Additionally, within the plant kingdom, CYP98A enzymes have been identified as potential phloretin 3-hydroxylases. In wild Malus species that accumulate sieboldin (a glycoside of this compound), specific CYP98A proteins (CYP98A195 and CYP98A196) were found to successfully produce this compound in vivo when expressed in yeast. frontiersin.orgfrontiersin.org In contrast, the corresponding CYP98A genes from the domesticated apple (M. × domestica) were unable to perform this reaction, highlighting a functional divergence that explains the different dihydrochalcone profiles between wild and domesticated apples. frontiersin.org
Pseudomonas aeruginosa HpaBC and its Mutants
The flavin-dependent two-component monooxygenase HpaBC, derived from Pseudomonas aeruginosa, is another bacterial enzyme system capable of converting phloretin into this compound. nih.govacs.org The wild-type enzyme shows activity, but its efficiency has been significantly enhanced through protein engineering. nih.govacs.org
Through rational design, which involved molecular docking and sequence alignment, specific residues in the substrate pocket and a flexible loop of the PaHpaB oxygenase component were identified for modification. nih.govacs.org A triple mutant, Q212G/F292A/Q376N, demonstrated markedly improved catalytic efficiency and yield of this compound. nih.govacs.org Molecular dynamics simulations suggested that these mutations increased the flexibility of the substrate-binding loop and expanded the substrate pocket, facilitating better accommodation of the phloretin molecule. nih.govacs.org Using this engineered mutant in a whole-cell biocatalysis system, a production titer of 2.03 g/L of this compound was achieved under optimized conditions. nih.govacs.orgresearchgate.net
Table 2: Engineered HpaBC Mutant for this compound Production
| Enzyme | Mutation | Production Titer | Mechanism of Improvement |
|---|---|---|---|
| PaHpaBC | Q212G/F292A/Q376N | 2.03 g/L | Increased loop flexibility and expanded substrate pocket |
Data sourced from a study on the rational design of 4-hydroxyphenylacetate (B1229458) 3-monooxygenase. nih.govacs.org
Synthetic and Biocatalytic Strategies for 3 Hydroxyphloretin Production
Chemical Synthesis Approaches (Historical and Contemporary Research)
Historically, the production of 3-hydroxyphloretin and other flavonoids has been reliant on extraction from plant sources. However, this method is often limited by low yields and the complexity of purification. While specific details on the total chemical synthesis of this compound are not extensively documented in the provided search results, the general approach for synthesizing flavonoids involves multi-step processes. These intricate procedures often require the use of protecting groups and harsh reagents, leading to challenges in achieving high yields and ensuring sustainability. The focus of recent research has consequently shifted towards biocatalytic and microbial production methods as more environmentally friendly and efficient alternatives.
Microbial Production Platforms
Microbial fermentation has emerged as a promising alternative for the production of this compound, offering the potential for scalable and sustainable manufacturing.
De Novo Biosynthesis in Engineered Escherichia coli from Simple Carbon Sources (e.g., Glucose)
Researchers have successfully engineered Escherichia coli to produce this compound de novo from glucose. acs.orgnih.gov This was achieved by developing a modular co-culture system. acs.orgnih.gov One module was engineered to convert L-tyrosine into phloretic acid, while a second module transformed phloretic acid into this compound. acs.orgnih.gov
The key enzyme in this pathway is 4-coumarate 3-hydroxylase (Sam5) from Saccharothrix espanaensis, which efficiently hydroxylates phloretin (B1677691) to this compound. acs.orgacs.org The biosynthetic pathway involves the expression of several genes, including tyrosine ammonia-lyase, enoate reductase, 4-coumarate-CoA ligase, and a mutated chalcone (B49325) synthase. acs.orgnih.gov This engineered co-culture system achieved a titer of 4.69 mg/L of this compound from glucose. acs.orgnih.gov This work represents the first instance of establishing an artificial biosynthetic route for producing this compound directly from a simple carbon source in E. coli. acs.orgnih.gov
Recombinant Production in Saccharomyces cerevisiae
Saccharomyces cerevisiae, or baker's yeast, has also been engineered for the de novo production of this compound. nih.govoup.com By overexpressing the native yeast gene ScTSC13, researchers increased the reduction of p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA, a key step in dihydrochalcone (B1670589) biosynthesis. nih.gov
Further pathway extension, including the expression of a chalcone 3-hydroxylase (CH3H) from Cosmos sulphureus and a cytochrome P450 reductase, enabled the conversion of phloretin to this compound. nih.govoup.comresearchgate.net In one study, the expression of CYP98A proteins from wild Malus species in a phloretin-producing yeast strain successfully produced this compound. nih.gov This demonstrates the potential of yeast as a robust platform for producing complex plant secondary metabolites.
Whole-Cell Bioconversion Systems (e.g., Bacillus subtilis, Bacillus megaterium)
Whole-cell bioconversion systems using Bacillus species offer another effective strategy for this compound production. These systems utilize the inherent enzymatic machinery of the bacteria to convert a precursor, such as phlorizin (B1677692) or phloretin, into the desired product.
In one study, Bacillus subtilis expressing the enzyme CYP102A1 was used in a one-pot process to produce this compound from phlorizin. kribb.re.kr The native β-glucosidase activity of B. subtilis first converts phlorizin to phloretin, which is then regioselectively hydroxylated by CYP102A1 to yield this compound. kribb.re.kr Under optimized conditions, this system produced 1.45 mM of this compound. kribb.re.kr Similarly, Bacillus megaterium expressing CYP102A1 has been shown to effectively hydroxylate phloretin. researchgate.net
Enzyme Engineering for Enhanced Production
To improve the efficiency of microbial production, researchers have focused on engineering key enzymes in the biosynthetic pathway.
Rational Design and Directed Evolution of Key Hydroxylases (e.g., HpaBC, CYP102A1)
Rational design and directed evolution have been employed to enhance the activity and substrate specificity of hydroxylases like HpaBC and CYP102A1. mdpi.com
For instance, the flavin-dependent two-component monooxygenase HpaBC from Pseudomonas aeruginosa was engineered to improve the conversion of phloretin to this compound. acs.orgnih.gov Through molecular docking and sequence alignment, researchers identified key residues in the substrate pocket and loop of the enzyme for modification. acs.orgnih.gov A triple mutant (Q212G/F292A/Q376N) exhibited significantly improved catalytic efficiency, resulting in the production of 2.03 g/L of this compound in a whole-cell catalysis system. acs.orgnih.gov
Similarly, mutants of the cytochrome P450 enzyme CYP102A1 have been developed for the 3-hydroxylation of phloretin. researchgate.net One mutant, M10 (R47L/F87V/L188Q), was used to produce 3.1 mM of this compound. researchgate.netresearchgate.net These enzyme engineering strategies are crucial for overcoming bottlenecks in biosynthetic pathways and increasing product yields.
Data Tables
Table 1: Microbial Production of this compound
| Microorganism | Production Strategy | Precursor | Key Enzyme(s) | Titer/Yield | Reference(s) |
|---|---|---|---|---|---|
| Escherichia coli | De novo biosynthesis (co-culture) | Glucose | Sam5, TAL, ER, 4CL, CHS | 4.69 mg/L | acs.orgnih.gov |
| Saccharomyces cerevisiae | De novo biosynthesis | Glucose | CH3H, CYP98A195/196, CPR | Not specified | nih.govnih.gov |
| Bacillus subtilis | Whole-cell bioconversion | Phlorizin | CYP102A1, β-glucosidase | 1.45 mM | kribb.re.kr |
Table 2: Engineered Hydroxylases for this compound Production
| Enzyme | Source Organism | Engineering Strategy | Key Mutations | Improved Property | Reference(s) |
|---|---|---|---|---|---|
| HpaBC | Pseudomonas aeruginosa | Rational Design | Q212G/F292A/Q376N | Increased catalytic efficiency | acs.orgnih.gov |
Substrate Pocket Modification and Loop Flexibility Engineering
The production of this compound can be achieved through the 3-hydroxylation of phloretin, a reaction catalyzed by enzymes like the flavin-dependent two-component monooxygenase (HpaBC) from Pseudomonas aeruginosa (PaHpaBC). acs.orgnih.gov The efficiency of this biocatalytic conversion is often limited by the enzyme's substrate accessibility and the flexibility of its structure. To enhance the catalytic efficiency, researchers have employed rational design strategies focusing on modifying the substrate-binding pocket and adjacent loops of the PaHpaBC enzyme. acs.orgnih.gov
Molecular docking and sequence alignment have been instrumental in identifying key amino acid residues for modification. acs.orgnih.gov One notable study targeted the substrate pocket and loop of PaHpaBC, leading to the creation of a triple mutant, Q212G/F292A/Q376N. acs.orgnih.gov This rationally designed mutant exhibited a significantly improved yield of this compound. acs.orgnih.gov
Molecular dynamics simulations provided insights into the mechanism behind the enhanced activity of the mutant enzyme. acs.orgnih.gov The simulations revealed that the mutations led to an 18% expansion of the substrate pocket volume and increased flexibility of the loop region. This structural alteration facilitates better accommodation of the phloretin substrate, thereby boosting the catalytic efficiency of the hydroxylation reaction. acs.orgnih.gov Under optimized whole-cell catalysis conditions, this engineered enzyme produced 2.03 g/L of this compound. acs.orgnih.govnih.gov This approach, centered on modifying both the substrate pocket and loop flexibility, presents a significant strategy for engineering PaHpaB for improved production of this compound. acs.orgnih.gov
Table 1: Engineered PaHpaBC Mutant for this compound Production
| Enzyme Mutant | Modifications | Effect on Enzyme Structure | Resulting this compound Yield | Reference |
|---|
Co-expression Strategies for Multi-Enzyme Pathways
The de novo biosynthesis of this compound in microbial hosts like Saccharomyces cerevisiae necessitates the co-expression of multiple enzymes to construct a functional metabolic pathway. nih.gov This strategy involves assembling enzymes from different organisms to create a synthetic pathway capable of converting a simple precursor into the desired product. The biosynthesis of dihydrochalcones, including this compound, begins with the conversion of phenylalanine to p-coumaroyl-CoA, a common pathway in the biosynthesis of many plant secondary metabolites. nih.gov
A key step in dihydrochalcone synthesis is the reduction of p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA, which can be achieved by a double bond reductase (DBR). nih.gov To produce phloretin, the precursor to this compound, additional pathway enzymes are co-expressed. nih.gov The subsequent hydroxylation of phloretin at the 3-position yields this compound. nih.gov This can be accomplished by co-expressing a suitable hydroxylase, such as a chalcone 3-hydroxylase (CH3H). nih.gov
In a proof-of-concept study, Saccharomyces cerevisiae was engineered for the de novo production of various dihydrochalcones. nih.gov By extending the pathway from phloretin with decorating enzymes, including those with specificity for dihydrochalcones, the production of this compound was achieved. nih.gov This demonstrates the feasibility of using co-expression strategies in a microbial host to produce complex plant-derived molecules. nih.gov
Furthermore, research in wild Malus species has identified specific cytochrome P450 enzymes, namely CYP98A195 from M. toringo and CYP98A196 from M. micromalus, that can produce this compound. nih.govfrontiersin.org Co-expression of these enzymes with phloretin glucosyltransferase 2 (PGT2) in S. cerevisiae led to the accumulation of sieboldin (B600483), the glycosylated form of this compound. nih.govfrontiersin.org This highlights the potential of discovering and utilizing novel enzymes from diverse plant sources in multi-enzyme pathway engineering for the production of this compound and its derivatives.
Table 2: Enzymes Co-expressed for this compound Biosynthesis
| Enzyme | Function | Source Organism (Example) | Reference |
|---|---|---|---|
| Phenylalanine ammonia (B1221849) lyase (PAL) | Converts phenylalanine to cinnamic acid | Various plants | nih.gov |
| Cinnamate 4-hydroxylase (C4H) | Converts cinnamic acid to p-coumaric acid | Various plants | nih.gov |
| 4-Coumarate-CoA ligase (4CL) | Converts p-coumaric acid to p-coumaroyl-CoA | Various plants | nih.gov |
| Double bond reductase (DBR) | Reduces p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA | Eubacterium ramulus | nih.gov |
| Chalcone synthase (CHS) | Condenses p-dihydrocoumaroyl-CoA and malonyl-CoA to form phloretin | Hordeum vulgare (barley) | nih.gov |
| Chalcone 3-hydroxylase (CH3H) | Hydroxylates phloretin to this compound | Cosmos sulphureus | nih.gov |
Biotechnological Synthesis in Transgenic Plants
An alternative approach to microbial fermentation for producing this compound is its synthesis in transgenic plants. This strategy involves the genetic modification of plants to enhance the production of specific compounds. Overexpression of key enzymes in the biosynthetic pathway of this compound within a plant host can lead to increased accumulation of the target molecule.
One successful example is the constitutive expression of a chalcone 3-hydroxylase (CsCH3H) from Cosmos sulphureus in apple (Malus domestica). This resulted in a significant 3.7-fold increase in the accumulation of 3-hydroxyphloridzin, the glucosylated form of this compound, compared to wild-type plants. In these transgenic apple lines, 3-hydroxyphloridzin constituted 15–18% of the total dihydrochalcones in the leaves.
While the direct product in the plant is often the glycosylated form, the aglycone, this compound, can be obtained through enzymatic hydrolysis of 3-hydroxyphloridzin using β-glucosidase. This method, however, yields a lower biomass concentration of the final product compared to microbial synthesis, with reports of 0.45 g/kg of fresh weight.
The development of transgenic plants for this compound production offers the advantage of a sustainable production system, but it is a time-consuming process, taking 6–8 months for plant growth. Additionally, the creation of transgenic lines involves significant initial investment costs. Despite these challenges, the synthesis of this compound in transgenic plants holds promise, particularly as it has been linked to enhanced resistance against plant pathogens such as Venturia inaequalis (apple scab) and Erwinia amylovora (fire blight). frontiersin.org
Table 3: Comparison of this compound Production Methods
| Parameter | Enzymatic Hydroxylation (Microbial) | Transgenic Plant Synthesis | Reference |
|---|---|---|---|
| Yield | 2.03 g/L | 0.45 g/kg fresh weight | |
| Time to Product | 12 hours | 6–8 months (plant growth) | |
| Scalability | Industrial bioreactors | Greenhouse cultivation |
| Byproducts | <5% epoxides | Mixed flavonoid profile | |
Molecular Mechanisms of Action of 3 Hydroxyphloretin in Biological Systems
Interactions with Biological Macromolecules and Cellular Components
Binding Affinity to Target Proteins (e.g., Enzymes, Receptors)
Molecular docking studies have been instrumental in elucidating the binding of 3-hydroxyphloretin to specific enzymes. For instance, research on the flavin-dependent two-component monooxygenase (HpaBC) from Pseudomonas aeruginosa revealed that this compound can be produced from phloretin (B1677691). nih.gov Rational design and molecular dynamics simulations of this enzyme have shown that modifications to the substrate pocket and loop can enhance the catalytic efficiency and yield of this compound. nih.gov This suggests a direct and specific interaction between the enzyme's active site and the dihydrochalcone (B1670589) structure.
Furthermore, studies on flavonoid 3'-hydroxylase (F3'H), a cytochrome P450-dependent monooxygenase, have explored its role in the 3-hydroxylation of dihydrochalcones like phloretin to produce this compound. nih.gov While some F3'H enzymes show limited activity towards dihydrochalcones, others can catalyze this reaction, indicating a degree of binding and substrate recognition. nih.gov The interaction of this compound with enzymes is not limited to its synthesis. It has also been shown to interact with other proteins involved in cellular signaling. For example, its precursor, phloretin, is known to bind to band 3, a major integral protein of the red blood cell membrane. ebi.ac.uk
Interactive Data Table: Enzymes Involved in this compound Metabolism
| Enzyme | Source Organism | Role | Reference |
| 4-Hydroxyphenylacetate (B1229458) 3-Monooxygenase (HpaBC) | Pseudomonas aeruginosa | Converts phloretin to this compound. | nih.gov |
| Flavonoid 3'-Hydroxylase (F3'H) | Malus × domestica | Catalyzes the B-ring hydroxylation of flavonoids, potentially including dihydrochalcones. | nih.gov |
| CYP102A1 | Bacillus megaterium | Catalyzes regioselective hydroxylation of phlorizin (B1677692) to produce 3-hydroxyphlorizin, the glucoside of this compound. | researchgate.net |
Modulation of Biological Membrane Fluidity and Permeability
The interaction of polyphenolic compounds with biological membranes can significantly alter their physical properties, including fluidity and permeability. While direct studies on this compound's effect on membrane dynamics are limited, the behavior of its parent compound, phloretin, provides valuable insights. Phloretin is known to interact with the anion transport protein of the red blood cell membrane. ebi.ac.uk This interaction implies an ability to associate with and potentially modify the properties of the cell membrane.
The structure of this compound, with its additional hydroxyl group, suggests it may have different membrane interaction properties compared to phloretin. The presence of the catechol group could influence its partitioning into the lipid bilayer and its ability to form hydrogen bonds with membrane components, thereby affecting membrane fluidity and permeability. The glycoside of this compound, 3-hydroxyphlorizin, is suggested to have increased water solubility, which would influence its interaction with and transport across biological membranes. researchgate.net
Modulation of Intracellular Signaling Pathways
Regulation of Kinase Activity (e.g., Glycogen (B147801) Synthase Kinase-3β, β-catenin phosphorylation, AMPK)
This compound and its related compounds have been shown to modulate the activity of several key kinases involved in cellular signaling.
Glycogen Synthase Kinase-3β (GSK-3β) and β-catenin phosphorylation: GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including the regulation of β-catenin. nih.govthno.orgwikipedia.org In the canonical Wnt signaling pathway, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. oncotarget.comnih.govplos.orghubrecht.eu Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator. oncotarget.comthno.org Some studies suggest that related polyphenols can influence GSK-3β activity. umw.edu.pl For instance, inhibition of GSK-3β can promote myotube formation and increase the expression of muscle-specific proteins. mdpi.com In the context of cardiac function, GSK-3β inhibition can have protective effects by stabilizing β-catenin. mdpi.com
AMP-activated protein kinase (AMPK): AMPK is a central regulator of cellular energy homeostasis, activated in response to stresses that deplete cellular ATP. wikipathways.org Activation of AMPK promotes ATP-producing pathways while inhibiting ATP-consuming processes. wikipathways.org Some studies have indicated that related dihydrochalcones can activate AMPK. windows.net For example, phloretin has been shown to increase the phosphorylation of AMPK, leading to downstream effects on mitochondrial function. nih.gov The activation of AMPK can also be influenced by upstream kinases like LKB1 and CaMKK. wikipathways.org
Impact on Transcription Factor Activation (e.g., NF-κB, Nrf2, PPARγ, C/EBPα)
This compound has been demonstrated to modulate the activity of several critical transcription factors, influencing gene expression related to inflammation, oxidative stress, and adipogenesis.
Nuclear factor-kappa B (NF-κB): NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. mdpi.com Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. mdpi.com Studies have shown that this compound can suppress the HFD-induced upregulation of chemokines and pro-inflammatory cytokines, which are often regulated by NF-κB. researchgate.netresearchgate.net Related compounds like phloretin have been shown to inhibit NF-κB activation. nih.govcore.ac.uk
Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a master regulator of the antioxidant response, controlling the expression of genes that protect cells from oxidative stress. lifestylematrix.com Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. lifestylematrix.com Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. lifestylematrix.com Some studies suggest that this compound and related catechol-containing compounds can activate the Nrf2 pathway. umw.edu.plresearchgate.net
Peroxisome proliferator-activated receptor gamma (PPARγ): PPARγ is a nuclear receptor that plays a pivotal role in adipogenesis and lipid metabolism. creative-diagnostics.com It forms a heterodimer with the retinoid X receptor (RXR) and binds to PPAR response elements (PPREs) in the promoter of target genes to regulate their transcription. creative-diagnostics.com this compound has been shown to have a more potent effect than phloretin in suppressing the expression of adipogenesis regulator genes, including PPARγ. researchgate.netresearchgate.net It effectively inhibits PPARγ, leading to a reduction in lipid accumulation in cells. wipo.int
CCAAT/enhancer-binding protein alpha (C/EBPα): C/EBPα is a transcription factor that is crucial for the differentiation of various cell types, including adipocytes and myeloid cells. plos.orgbiorxiv.org Its expression and function are tightly regulated. plos.orgnih.gov Similar to its effect on PPARγ, this compound has demonstrated a more potent inhibitory effect on the expression of C/EBPα compared to phloretin. researchgate.netresearchgate.net The downregulation of C/EBPα by this compound contributes to the inhibition of adipogenesis. researchgate.netwipo.int
Interactive Data Table: Effects of this compound on Transcription Factors
| Transcription Factor | Effect of this compound | Biological Outcome | Reference |
| NF-κB | Inhibition (inferred) | Reduction of pro-inflammatory cytokine expression. | researchgate.netnih.govresearchgate.netcore.ac.uk |
| Nrf2 | Activation (inferred) | Induction of antioxidant and detoxifying enzymes. | umw.edu.plresearchgate.net |
| PPARγ | Downregulation | Inhibition of adipogenesis and lipid accumulation. | researchgate.netresearchgate.netwipo.int |
| C/EBPα | Downregulation | Inhibition of adipocyte differentiation. | researchgate.netresearchgate.netresearchgate.netwipo.int |
Effects on Cytokine Production and Inflammatory Mediators
This compound has been shown to exert significant effects on the production of cytokines and other inflammatory mediators, which are key players in the inflammatory response. frontiersin.org
In a high-fat diet-induced obesity model, this compound was found to suppress the upregulation of chemokines and pro-inflammatory cytokines. researchgate.netresearchgate.net This suppression helps to prevent the infiltration of M1 macrophages into white adipose tissue, thereby reducing inflammation in this tissue. researchgate.netresearchgate.net The parent compound, phloretin, has also been shown to inhibit the production of prostaglandin (B15479496) E2 and pro-inflammatory cytokines such as IL-6, IL-8, and monocyte chemotactic protein 1 in human lung epithelial cells. nih.gov Given that this compound often exhibits more potent effects than phloretin, it is plausible that it has a strong capacity to modulate the production of these inflammatory molecules. researchgate.netresearchgate.net The regulation of these mediators is closely linked to the modulation of signaling pathways like NF-κB. nih.govcore.ac.uk
Influence on Cellular Processes
Apoptosis Induction in Specific Cell Lines
Emerging research suggests that this compound may possess anti-cancer properties through the modulation of cellular signaling pathways that can inhibit tumor growth and promote apoptosis, or programmed cell death, in cancer cells. While comprehensive studies are ongoing, preliminary findings indicate its potential as an agent for cancer therapy.
For instance, studies on various human cancer cell lines have demonstrated the positive anticancer activities of this compound and its derivatives. researchgate.net One study highlighted significant effects against several human cancer cell lines, including the A549 human lung cancer cell line, Bel 7402 liver cancer cell line, HepG2 human ileocecal cancer cell line, and HT-29 human colon cancer cell line. researchgate.net
The pro-apoptotic effects of related compounds are often investigated to understand the potential mechanisms of this compound. For example, a study on 3-hydroxyterphenyllin, another natural compound, revealed that it induces apoptosis in human ovarian carcinoma cells (A2780/CP70 and OVCAR-3) through both intrinsic and extrinsic pathways. nih.govnih.gov This was evidenced by nuclear shrinkage, fragmentation, and condensation, as well as the activation of key apoptotic proteins. nih.gov The intrinsic pathway was activated by changes in the levels of Bcl-2 family proteins and procaspase-9, while the extrinsic pathway was triggered by the induction of death receptors DR4 and DR5. nih.govnih.gov Furthermore, the generation of reactive oxygen species (ROS) and activation of the ERK signaling pathway were also implicated in the apoptotic process. nih.govnih.gov
While direct and extensive research on the specific apoptotic pathways induced by this compound is still developing, the existing data on its general anticancer activities and the mechanisms of similar compounds provide a strong basis for its potential as a pro-apoptotic agent in various cancer cell lines. researchgate.net
Cellular Differentiation and Lipid Accumulation Inhibition (e.g., 3T3-L1 preadipocytes)
This compound has demonstrated a significant inhibitory effect on the differentiation of preadipocytes into mature adipocytes and the subsequent accumulation of lipids. researchgate.netresearchgate.net This has been particularly studied in the 3T3-L1 preadipocyte cell line, a widely used model for studying adipogenesis. researchgate.netresearchgate.netmdpi.com
The process of adipocyte differentiation is a complex cascade involving the activation of key transcription factors. Research has shown that this compound treatment dramatically inhibits the differentiation of 3T3-L1 preadipocytes. researchgate.net This inhibition is associated with the downregulation of crucial adipogenic regulator genes. researchgate.net In contrast, its precursor, phloretin, has been shown to promote the differentiation of these cells. researchgate.netnih.gov
The molecular mechanism behind this inhibitory effect involves the antagonism of signaling pathways critical for adipogenesis. Specifically, this compound has been shown to affect glycogen synthase kinase-3β and β-catenin phosphorylation. By downregulating the expression of master adipogenic transcription factors such as PPARγ and C/EBPα, this compound effectively halts the maturation of preadipocytes. researchgate.netfrontiersin.org The inhibition of these transcription factors leads to a subsequent decrease in the expression of their target genes, which are responsible for lipid metabolism and storage. nih.govfrontiersin.org
Studies have visually and quantitatively confirmed the reduction in lipid accumulation in 3T3-L1 cells treated with this compound. researchgate.netfrontiersin.orgfrontiersin.org This is often observed through Oil Red O staining, which highlights intracellular lipid droplets. mdpi.comfrontiersin.org The reduced lipid content is a direct consequence of the inhibited differentiation process. researchgate.netmdpi.com
The potent anti-adipogenic activity of this compound suggests its potential as a functional ingredient for managing conditions related to excess fat accumulation. researchgate.net
Table 1: Effect of this compound on Adipogenesis in 3T3-L1 Preadipocytes
| Parameter | Observation | Reference |
| Cellular Differentiation | Potent inhibition of differentiation into mature adipocytes. | researchgate.netresearchgate.net |
| Lipid Accumulation | Dramatic inhibition of intracellular lipid accumulation. | researchgate.net |
| Gene Expression | Downregulation of adipogenic regulator genes (e.g., PPARγ, C/EBPα). | researchgate.net |
| Signaling Pathways | Antagonism of glycogen synthase kinase-3β and β-catenin phosphorylation. |
Modulation of Microbial Energetic Metabolism
This compound has been shown to influence the energetic metabolism of various microbes, exhibiting antibacterial properties through mechanisms that disrupt essential cellular processes. nwsuaf.edu.cn The antibacterial activity of dihydrochalcones like this compound is often linked to their chemical structure, including the number and position of hydroxyl groups. nwsuaf.edu.cn
Research has demonstrated that this compound can cause damage to bacterial cells, leading to a significant increase in the leakage of intracellular components such as proteins and inorganic phosphate (B84403). nwsuaf.edu.cn This suggests a mechanism involving the disruption of cell membrane integrity. nwsuaf.edu.cn
Interestingly, the antibacterial efficacy of this compound can differ between bacterial types. Compared to phloretin, it has a lesser effect on the Gram-positive bacterium Micrococcus luteus but a greater effect on the Gram-negative bacterium Klebsiella pneumoniae, indicating different modes of action against these organisms. nwsuaf.edu.cn
One of the key ways this compound modulates microbial metabolism is by inhibiting the activity of enzymes involved in energy production. nwsuaf.edu.cn While at low concentrations, the respiration of M. luteus may not be affected, its membrane permeability is significantly increased. nwsuaf.edu.cn This points to membrane damage as a primary antibacterial mechanism in this particular bacterium. nwsuaf.edu.cn
The metabolism of flavonoids by gut microbiota is a crucial area of study, as these interactions can influence the bioavailability and biological activity of the compounds. nih.govmdpi.com Gut bacteria can perform various transformations, including deglycosylation and cleavage of flavonoid structures. nih.gov While specific studies on the complete metabolic pathway of this compound by a wide range of gut microbes are still being elucidated, the general understanding is that the gut microbiota plays a significant role in the metabolism of dihydrochalcones. nih.govurv.cat
Table 2: Antibacterial Activity of this compound
| Microbial Aspect | Effect of this compound | Reference |
| Cellular Integrity | Increased leakage of protein and inorganic phosphate. | nwsuaf.edu.cn |
| Gram-Positive Bacteria (M. luteus) | Less effective compared to phloretin; primarily causes membrane damage. | nwsuaf.edu.cn |
| Gram-Negative Bacteria (K. pneumoniae) | More effective compared to phloretin. | nwsuaf.edu.cn |
| Energy Metabolism | Implied inhibition of energy metabolism enzymes. | nwsuaf.edu.cn |
Investigations into the Biological Activities of 3 Hydroxyphloretin
Antioxidant Activity Studies
Reactive Oxygen Species (ROS) Scavenging Assays in vitro (e.g., ORAC, DPPH, ABTS)
The antioxidant potential of 3-hydroxyphloretin has been evaluated using various in vitro assays that measure its ability to scavenge reactive oxygen species (ROS). These assays, including the Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests, are crucial for determining the direct antioxidant efficacy of a compound. nwafu.edu.cnmdpi.com
The ORAC assay measures the capacity of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals. mdpi.com Research has shown that this compound exhibits significant radical scavenging capacity in the ORAC assay. One study reported its activity with a percentage of inhibition ranging from 17.5% to 42.5% when compared to the standard antioxidant, Trolox.
The DPPH assay is another widely used method to assess antioxidant activity, where the compound's ability to donate a hydrogen atom to the stable DPPH radical is measured. bioline.org.br Studies have demonstrated that this compound is an effective scavenger of the DPPH radical. researchgate.netresearchgate.net The antioxidant capacity in this assay is often influenced by the B ring of the dihydrochalcone (B1670589) structure. researchgate.net
The ABTS assay evaluates the scavenging of the ABTS radical cation and is applicable to both hydrophilic and lipophilic antioxidants. nih.gov Research indicates that the ABTS assay results for dihydrochalcones are primarily related to the A ring of the molecule. researchgate.net this compound has shown potent activity in this assay as well. researchgate.net
Comparative studies have highlighted that this compound is a superior antioxidant compared to other related dihydrochalcone compounds. researchgate.net Its effectiveness in inhibiting lipid peroxidation has also been noted, with one study indicating it as a particularly effective inhibitor in a liposomal model membrane system. nottingham.ac.uk The presence of an o-diphenolic structure is considered a key factor for its enhanced antioxidant activity. nottingham.ac.uk
Table 1: In vitro Antioxidant Activity of this compound
| Assay | Activity | Reference |
|---|---|---|
| ORAC | 17.5% - 42.5% inhibition vs. Trolox | |
| DPPH | Effective radical scavenger | researchgate.netresearchgate.net |
| ABTS | Potent radical scavenger | researchgate.net |
Modulation of Endogenous Antioxidant Enzyme Systems in Cellular Models
Beyond its direct radical scavenging abilities, this compound has been shown to modulate the body's own antioxidant defense mechanisms within cellular models. This involves influencing the expression and activity of endogenous antioxidant enzymes that play a critical role in mitigating oxidative stress.
In cellular studies, treatment with this compound has been associated with the upregulation of key antioxidant genes. nih.gov Specifically, research has demonstrated that this compound can increase the expression of Heme oxygenase-1 (Hmox1) and NAD(P)H quinone dehydrogenase 1 (Nqo1). nih.gov Both of these genes encode for enzymes that are crucial in the cellular defense against oxidative damage. Heme oxygenase-1 is an inducible enzyme that provides protection against oxidative stress, while NQO1 is involved in the detoxification of quinones and their derivatives. nih.gov
Furthermore, some studies suggest that flavonoids like this compound can activate transcription factors that lead to the increased expression of antioxidant genes, thereby enhancing the enzymatic antioxidant defense system. caldic.com For instance, the flavonoid isoorientin, which shares some structural similarities, has been shown to upregulate the NRF2 pathway, leading to increased levels of NQO-1 and HMOX-1. nih.gov While the direct and detailed mechanisms for this compound are still under investigation, the existing evidence points towards its ability to bolster cellular antioxidant defenses. nih.gov
Anti-inflammatory Efficacy in Pre-clinical Models
Inhibition of Pro-inflammatory Cytokine Production in Immune Cell Lines
This compound has demonstrated the ability to inhibit the production of pro-inflammatory cytokines in immune cell lines. Cytokines are signaling proteins that are crucial in mediating and regulating immunity and inflammation. clevelandclinic.org Pro-inflammatory cytokines, when overproduced, can contribute to chronic inflammatory conditions. nih.gov
In vitro studies using immune cells, such as macrophages, have shown that this compound can effectively suppress the expression of several pro-inflammatory genes. researchgate.net Specifically, its application has led to a significant reduction in the mRNA levels of tumor necrosis factor (TNF), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net These cytokines are key players in initiating and amplifying inflammatory responses. For instance, TNF is a major cytokine involved in systemic inflammation, while IL-6 has both pro- and anti-inflammatory roles, and IL-1β is a potent inflammatory mediator. nih.govfrontiersin.org
Modulation of Inflammatory Gene Expression and Protein Levels in vitro
The anti-inflammatory effects of this compound extend to the modulation of various genes and proteins involved in the inflammatory cascade. Beyond cytokines, this compound has been shown to influence the expression of other critical inflammatory mediators in vitro.
One of the key findings is the significant inhibition of inducible nitric oxide synthase (iNOS) gene expression by this compound. researchgate.net The iNOS enzyme is responsible for the production of nitric oxide (NO), a molecule that, at high levels, contributes to inflammation and tissue damage. By downregulating iNOS, this compound can reduce the production of this inflammatory mediator.
Furthermore, research has indicated that this compound can suppress the expression of chemokines. researchgate.net Chemokines are a type of cytokine that directs the migration of immune cells to sites of inflammation. By downregulating chemokine expression, this compound can inhibit the infiltration of immune cells, such as M1 macrophages, into tissues, thereby reducing inflammation. researchgate.net This modulation of inflammatory gene expression at the molecular level underscores the compound's potential as an anti-inflammatory agent.
Table 2: In vitro Modulation of Inflammatory Markers by this compound
| Gene/Protein | Effect | Cellular Model | Reference |
|---|---|---|---|
| TNF (mRNA) | Inhibition | Adipocytes/Macrophages | researchgate.net |
| IL-6 (mRNA) | Inhibition | Adipocytes/Macrophages | researchgate.net |
| IL-1β (mRNA) | Inhibition | Adipocytes/Macrophages | researchgate.net |
| iNOS (mRNA) | Inhibition | Adipocytes/Macrophages | researchgate.net |
Effects in Animal Models of Inflammation
The anti-inflammatory properties of this compound observed in vitro have been further investigated in animal models of inflammation, providing a more comprehensive understanding of its potential therapeutic effects.
In studies using animal models, the administration of this compound has been shown to suppress the upregulation of chemokines and pro-inflammatory cytokines induced by external stimuli. researchgate.netresearchgate.net This in vivo action helps to prevent the infiltration of M1 macrophages into adipose tissue, a key process in obesity-induced inflammation. researchgate.netresearchgate.net By reducing this macrophage migration, this compound can alleviate inflammation within the tissue. researchgate.netresearchgate.net
These findings from animal models are significant as they corroborate the in vitro data and suggest that this compound can exert its anti-inflammatory effects in a complex biological system. The ability to mitigate inflammation in vivo highlights its potential for further investigation as a natural anti-inflammatory compound.
Anti-adipogenic and Anti-obesity Research
This compound has demonstrated significant potential in combating obesity by inhibiting the processes of adipocyte differentiation and lipid accumulation in cell culture models. researchgate.net Studies utilizing 3T3-L1 preadipocytes, a common model for studying adipogenesis, have shown that this compound effectively prevents these cells from maturing into adipocytes. researchgate.net This inhibitory effect is crucial, as the differentiation of preadipocytes is a key event in the development of adipose tissue.
The mechanism behind this inhibition involves the downregulation of key adipogenic regulator genes. researchgate.net Research has shown that treatment with this compound leads to decreased expression of peroxisome proliferator-activated receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), fatty acid synthase (FAS), and CD36. researchgate.net These genes are critical for the initiation and progression of adipogenesis.
Furthermore, the anti-adipogenic effects of this compound are attributed to its influence on cellular signaling pathways. It has been found to modulate the glycogen (B147801) synthase kinase-3β (GSK-3β) and β-catenin signaling pathways, which play a role in adipocyte differentiation. The potent inhibitory effect of this compound on lipid accumulation has been visually confirmed through Oil Red O staining, a method used to measure intracellular lipid content. nih.gov
Interestingly, the anti-adipogenic activity of this compound appears to be more potent than its precursor, phloretin (B1677691). researchgate.netresearchgate.net While phloretin has also been studied for its health benefits, its hydroxylated form, this compound, exhibits a more dramatic inhibition of adipocyte differentiation and lipid accumulation. researchgate.net
Table 1: Effect of this compound on Adipogenic Gene Expression
| Gene | Effect of this compound | Reference |
|---|---|---|
| PPARγ | Downregulation | researchgate.net |
| C/EBPα | Downregulation | researchgate.net |
| FAS | Downregulation | researchgate.net |
| CD36 | Downregulation | researchgate.net |
The promising results from cell culture studies have been further supported by pre-clinical research in animal models of diet-induced obesity. researchgate.netgubra.dk These studies typically involve feeding rodents a high-fat diet (HFD) to induce obesity and related metabolic complications, providing a relevant model for human obesity. frontiersin.orgnih.gov
In HFD-fed mice, administration of this compound has been shown to inhibit body weight gain more effectively than its precursor, phloretin. researchgate.net This suggests that the structural modification of phloretin to this compound enhances its anti-obesity effects in a living organism.
Beyond weight management, this compound has also demonstrated positive effects on metabolic health markers that are often dysregulated in obesity. For instance, it has been observed to reduce fasting blood glucose and insulin (B600854) levels that are elevated by a high-fat diet. researchgate.net This indicates that this compound may help alleviate obesity-induced insulin resistance, a major risk factor for developing type 2 diabetes. researchgate.net These in vivo findings corroborate the in vitro data and highlight the potential of this compound as a natural compound for the prevention and treatment of obesity and its associated metabolic disorders. researchgate.net
Inhibition of Adipocyte Differentiation and Lipid Accumulation in Cell Culture Models
Anti-cancer Research
This compound has emerged as a compound of interest in cancer research due to its demonstrated ability to inhibit the proliferation and viability of various cancer cell lines in vitro. researcher.lifenih.gov This anti-cancer activity has been observed across a range of human cancer cell types, suggesting a broad spectrum of potential therapeutic applications.
Studies have shown that this compound can significantly inhibit the growth of human cancer cell lines, including those from the lung (A549), liver (Bel 7402, HepG2), and colon (HT-29). researchgate.netresearchgate.net The cytotoxic effects of this compound are often evaluated using the MTT assay, which measures cell viability. researchgate.netresearchgate.net Research has indicated that the presence of a catechol group in the structure of this compound may contribute to its potent anti-cancer activities. researcher.lifenih.gov
The inhibitory effects of this compound on cancer cell viability have been reported to be dose-dependent. mdpi.com Furthermore, some studies suggest that its anti-cancer effects are more potent than those of its parent compound, phloretin. researchgate.net The ability of this compound to modulate cellular signaling pathways is believed to be a key factor in its capacity to inhibit tumor growth and promote cancer cell death.
Table 2: Cancer Cell Lines Inhibited by this compound
| Cancer Type | Cell Line | Reference |
|---|---|---|
| Lung | A549 | researchgate.netresearchgate.net |
| Liver | Bel 7402 | researchgate.netresearchgate.net |
| Liver | HepG2 | researchgate.netresearchgate.net |
| Colon | HT-29 | researchgate.netresearchgate.net |
The cytotoxic effects of this compound in cancer cells are mediated through several key mechanisms that lead to programmed cell death, or apoptosis. These mechanisms include the induction of DNA fragmentation, the activation of caspases, and the cleavage of poly(ADP-ribose) polymerase (PARP). bio-rad-antibodies.comnih.gov
DNA fragmentation is a hallmark of late-stage apoptosis, where the cell's own enzymes cleave the genomic DNA into smaller fragments. bio-rad-antibodies.com The induction of this process by cytotoxic agents is a critical step in eliminating cancer cells.
Caspases are a family of protease enzymes that play a central role in executing the apoptotic program. researchgate.net In particular, effector caspases like caspase-3 are activated during apoptosis and are responsible for cleaving various cellular proteins, leading to the dismantling of the cell. bio-rad-antibodies.comnih.gov The activation of caspase-3 is a key indicator of apoptosis. frontiersin.org
One of the critical substrates of activated caspase-3 is PARP, a nuclear enzyme involved in DNA repair. nih.gov During apoptosis, caspase-3 cleaves PARP, which inactivates it and prevents the cancer cell from repairing its DNA damage, thereby ensuring the cell's demise. bio-rad-antibodies.comnih.gov This cleavage of PARP is considered a classic marker of apoptosis. researchgate.netresearchgate.net The ability of this compound to trigger these apoptotic pathways underscores its potential as an anti-cancer agent.
Inhibition of Cancer Cell Proliferation and Viability in vitro
Antimicrobial Properties Research
Research has demonstrated that this compound possesses notable antimicrobial properties, exhibiting antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov This broad-spectrum activity suggests its potential as a natural antimicrobial agent.
Studies comparing this compound to its glycosylated derivatives have shown that the aglycone form has greater antibacterial capacity. nih.govresearchgate.net This indicates that the presence of the free hydroxyl groups is important for its antimicrobial action. The hydrophobicity of dihydrochalcones, including this compound, has been positively correlated with their antibacterial activity within a certain range. nih.gov
The mechanism of action of this compound's antibacterial effects involves causing damage to the bacterial cell membrane. nih.gov This is evidenced by a significant increase in the leakage of proteins and inorganic phosphate (B84403) from bacterial cells upon treatment. nih.gov Interestingly, the effect of this compound can differ between bacterial types. For example, it has been shown to have a greater effect on the Gram-negative bacterium Klebsiella pneumoniae compared to the Gram-positive Micrococcus luteus, suggesting different antibacterial mechanisms depending on the bacterial strain. nih.gov In some bacteria, the damage to the cell membrane appears to be the primary mechanism, while in others, it may occur simultaneously with the disruption of respiration. nih.gov
Antibacterial Effects against Gram-Positive and Gram-Negative Bacteria
This compound has demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. nwsuaf.edu.cnnih.govresearchgate.net Studies have shown that its effectiveness can be influenced by its chemical structure, particularly its hydrophobicity and the presence of hydroxyl groups. nwsuaf.edu.cnnih.gov The antibacterial capacity of this compound is reported to be greater than its glycosylated forms. nwsuaf.edu.cnnih.gov
Comparisons with its non-hydroxylated counterpart, phloretin, reveal differing degrees of efficacy depending on the bacterial strain. For instance, this compound showed a lesser effect on the Gram-positive bacterium Micrococcus luteus but a greater effect on the Gram-negative Klebsiella pneumoniae. nwsuaf.edu.cnnih.govresearchgate.net This suggests that the mechanisms of action may vary between different types of bacteria. nwsuaf.edu.cnnih.gov In general, Gram-positive bacteria have shown more resistance to this compound compared to Gram-negative strains. nih.gov
The hydrophobicity of dihydrochalcones like this compound appears to be positively correlated with their antibacterial activity within a certain range. nwsuaf.edu.cnnih.gov The presence of a hydroxyl group at the 3-position of the B-ring is considered a key factor in its antibacterial action. nwsuaf.edu.cnnih.gov
Interactive Data Table: Antibacterial Activity of this compound
Antifungal and Antiviral Activity Investigations
Research has also explored the antifungal potential of this compound. One study noted its isolation from the moss Polytrichum commune and its recognized antioxidant activity, which can be a related factor in antimicrobial efficacy. researchgate.netresearchgate.net While specific details on its broad-spectrum antifungal activity are not extensively documented in the provided search results, its presence in a plant with known antifungal constituents is noteworthy. researchgate.net
Information regarding the direct antiviral activity of this compound is limited in the available research. However, the broader class of dihydrochalcones, to which this compound belongs, has been recognized for various biological activities, including antiviral effects. caldic.com
Exploration of Mechanisms of Antimicrobial Action (e.g., cell membrane damage, energy metabolism inhibition)
The antimicrobial action of this compound is believed to involve multiple mechanisms, with cell membrane damage being a primary mode of action. nwsuaf.edu.cnnih.gov Studies have shown that this compound can cause significant leakage of proteins and inorganic phosphates from bacterial cells, indicating damage to the cell membrane. nwsuaf.edu.cnnih.govresearchgate.net
Scanning electron microscopy has revealed that treatment with this compound leads to morphological changes in bacteria, such as flattening of cells and poorly defined cell membranes. nwsuaf.edu.cn In the case of Micrococcus luteus, the primary antibacterial mechanism appears to be cell membrane damage, as respiration was not significantly affected at low concentrations while membrane permeability increased. nwsuaf.edu.cnnih.gov
For Klebsiella pneumoniae, it is suggested that both damage to the cell membrane and inhibition of respiration may occur simultaneously. nwsuaf.edu.cnnih.gov This indicates that the specific antibacterial mechanism can be dependent on the bacterial strain. nwsuaf.edu.cnnih.gov The ability of flavonoids to interact with and disrupt the bacterial cell membrane is a key aspect of their antimicrobial properties. mdpi.com
Neuroprotective and Cardioprotective Research in Model Systems
While direct studies on the neuroprotective and cardioprotective effects of this compound are not extensively detailed, research on its precursor, phloretin, provides some insights. Phloretin has demonstrated neuroprotective effects in various models, including protecting neuronal-like cells from toxicity by scavenging reactive oxygen species (ROS), normalizing mitochondrial transmembrane potential, and inhibiting caspase-3 activity. researchgate.netnih.gov Given that this compound is a hydroxylated derivative of phloretin, it is plausible that it shares or possesses enhanced neuroprotective properties. proquest.com The broader class of flavonoids is known for its neuroprotective activities. mdpi.com
Similarly, the cardioprotective effects of this compound are not explicitly detailed. However, related compounds like resveratrol (B1683913) have shown cardioprotective activity by modulating vascular cell function and inhibiting LDL oxidation. researchgate.net The anti-inflammatory and antioxidant properties of ketone bodies, which can be influenced by dietary polyphenols, are also linked to cardioprotective effects. mdpi.com The inhibition of certain enzymes by pharmacological agents has been shown to have cardioprotective effects in ischemia-reperfusion models, a mechanism that could potentially be influenced by compounds like this compound. imrpress.com
Role in Plant Defense Mechanisms
Correlation with Disease Resistance (e.g., Apple Scab, Fire Blight)
This compound and its glucosylated form, 3-hydroxyphloridzin, play a significant role in the defense mechanisms of apple trees (Malus species) against common diseases. researchgate.netresearchgate.netnih.govnih.gov Increased accumulation of 3-hydroxylated dihydrochalcones has been correlated with reduced susceptibility to both apple scab, caused by the fungus Venturia inaequalis, and fire blight, a bacterial disease caused by Erwinia amylovora. researchgate.netresearchgate.netnih.govnih.govresearchgate.net
Transgenic apple plants engineered to overexpress a chalcone (B49325) 3-hydroxylase gene showed increased levels of 3-hydroxyphloridzin, which correlated with enhanced resistance to these pathogens. researchgate.netnih.govnih.gov This suggests that this compound and its derivatives are key components of the apple tree's innate defense system. researchgate.netnih.govnih.gov
Interactive Data Table: this compound and Plant Disease Resistance
Investigation of Biosynthetic Pathway Gaps related to Plant Defense
The biosynthesis of this compound is a crucial but not fully elucidated aspect of the plant defense mechanism. researchgate.netnih.govnih.govresearchgate.net It is understood to be part of the phenylpropanoid pathway. acs.org The formation of this compound from its precursor, phloretin, represents a gap in the complete understanding of the dihydrochalcone biosynthetic pathway in apple. researchgate.netnih.govnih.gov
The hydroxylation of phloretin at the 3-position is a key step, and enzymes such as polyphenol oxidases and cytochrome P450-dependent enzymes, specifically flavonoid 3'-hydroxylase (F3'H), are thought to be involved. researchgate.netnih.govnih.gov More recently, chalcone 3-hydroxylase (CH3H) has been identified as an enzyme capable of catalyzing this reaction. researchgate.netnih.govnih.gov The elucidation of these biosynthetic steps is critical for understanding and potentially enhancing the natural disease resistance of plants like the apple tree. researchgate.netnih.govnih.govresearchgate.net
Structure Activity Relationships Sar of 3 Hydroxyphloretin and Its Analogues
Influence of Phenolic Hydroxyl Groups on Biological Activity
The presence and positioning of phenolic hydroxyl groups on the A and B rings of the dihydrochalcone (B1670589) skeleton are critical determinants of biological activity. The addition of a hydroxyl group at the C-3 position of the B-ring, which distinguishes 3-hydroxyphloretin from phloretin (B1677691), significantly impacts its properties.
Notably, the catechol structure (an o-dihydroxyl group) in the B-ring of this compound is associated with increased antioxidant activity. nih.gov Studies have shown that the presence of this o-dihydroxyl group enhances the antioxidant potential of dihydrochalcones. nih.gov For instance, this compound was identified as the most potent antioxidant among a series of related compounds. nih.gov This enhanced activity is attributed to the ability of the catechol moiety to stabilize radical species.
Furthermore, the hydroxyl group at the 3-position of the B-ring is a key factor in the antibacterial activity of dihydrochalcones. nih.gov While both phloretin and this compound exhibit broad-spectrum antibacterial effects, the latter shows different efficacy against specific bacterial strains, suggesting the 3-hydroxyl group influences the mechanism of action. nih.gov For example, compared to phloretin, this compound has a lesser effect on the Gram-positive bacterium Micrococcus luteus but a greater effect on the Gram-negative Klebsiella pneumoniae. nih.gov
Significance of the 2,6-Dihydroxyacetophenone Pharmacophore
The 2,6-dihydroxyacetophenone core, which constitutes the A-ring and part of the propane (B168953) bridge in phloretin and its derivatives, has been identified as a crucial pharmacophore for antioxidant activity. caldic.comnih.govnih.gov This structural feature is responsible for the potent peroxynitrite scavenging and inhibition of lipid peroxidation observed with phloretin. nih.gov The activity of this pharmacophore is attributed to the stabilization of its radical form through tautomerization. nih.gov
The presence of the 2,6-dihydroxyacetophenone moiety is a defining characteristic of this compound and contributes significantly to its biological properties. The flexible nature of this molecular structure allows for efficient binding to biological macromolecules, leading to the modulation of intracellular signaling pathways and a wide range of biological effects, including antifungal, anticancer, and anti-inflammatory activities.
The importance of this pharmacophore is highlighted by the fact that it is considered a new and distinct antioxidant pharmacophore in the flavonoid class, different from those previously identified. nih.gov
Effects of Glycosylation on Biological Activity (e.g., Phlorizin (B1677692), 3-Hydroxyphloridzin)
Glycosylation, the attachment of a sugar moiety to the aglycone, significantly modifies the biological properties of dihydrochalcones like this compound. The most common glycoside of phloretin is phloridzin, where a glucose molecule is attached at the 2'-position of the A-ring. nwsuaf.edu.cnscienceopen.com Similarly, 3-hydroxyphloridzin is the 2'-O-glucoside of this compound. nwsuaf.edu.cn
In general, glycosylation tends to decrease the antibacterial and antioxidant activities of these compounds. nih.govnwsuaf.edu.cn Studies have shown that the aglycones, phloretin and this compound, possess greater antibacterial capacity than their glycosylated forms. nih.govnwsuaf.edu.cn This is likely due to an increase in hydrophobicity of the aglycones, which is positively correlated with antibacterial activity. nih.gov The substitution of a hydroxyl group with a sugar moiety, as seen in phloridzin, reduces the antioxidant activity compared to phloretin. caldic.com
However, glycosylation can offer other advantages. It can increase the water solubility and stability of the compounds, which may improve their bioavailability. scienceopen.comnih.gov For instance, the glucoside of this compound is considered a promising agent due to potentially increased bioavailability and water solubility compared to its aglycone. nih.gov The position of glycosylation is also important. Glycosylation at the 2'-position of the A-ring has a more pronounced effect on reducing antibacterial activity compared to glycosylation at the 4'-position. nwsuaf.edu.cn
| Compound | Structure | Effect of Glycosylation on Activity |
|---|---|---|
| Phloretin | Aglycone | Higher antibacterial and antioxidant activity compared to glycosides. caldic.comnwsuaf.edu.cn |
| Phloridzin (Phloretin-2'-O-glucoside) | Glycoside | Reduced antibacterial and antioxidant activity. caldic.comnwsuaf.edu.cn Increased water solubility. scienceopen.com |
| This compound | Aglycone | Potent antibacterial and antioxidant activity. nih.govnih.gov |
| 3-Hydroxyphloridzin (this compound-2'-O-glucoside) | Glycoside | Likely reduced antibacterial and antioxidant activity, but potentially increased bioavailability. nih.govnih.gov |
Impact of Oligomerization on Biological Properties
Oligomerization, the process of forming larger molecular complexes from monomeric units, can significantly influence the functional properties of biological molecules. fiveable.me While the specific oligomerization of this compound itself is not extensively detailed in the provided context, the general principles of how oligomerization affects related polyphenols and other biomolecules can be considered.
The formation of oligomers can lead to new or enhanced biological activities. For instance, in some proteins, oligomerization is crucial for creating active sites that are more effective than those of the individual monomers. fiveable.me This cooperative behavior can be vital for processes like enzyme catalysis. fiveable.me For polyphenols, oxidative oligomerization can lead to the formation of new pigments and compounds with altered properties.
In the context of flavonoids, oligomers of flavanols contribute to the health benefits of fruits and vegetables. researchgate.net The process of oligomerization can also impact the stability and functionality of the resulting complexes. fiveable.me Abnormal oligomerization of certain proteins is implicated in disease states, highlighting the critical role of this process in biological systems. fiveable.me Further research is needed to specifically elucidate the impact of this compound oligomerization on its biological profile.
Structure-Activity Relationships of Synthetic Derivatives and Biocatalytic Products
The synthesis of derivatives of this compound, either through chemical means or biocatalysis, allows for the exploration of structure-activity relationships and the generation of novel compounds with potentially improved properties.
Biocatalytic methods, using enzymes like cytochrome P450 monooxygenases, have been employed to produce this compound from phloretin through regioselective hydroxylation. nih.gov This process has been demonstrated in engineered microorganisms such as Bacillus subtilis and Escherichia coli. nih.gov These biocatalytic products are of interest due to their potential for enhanced biological activities. For example, biocatalytically produced this compound showed a potent inhibitory effect on the differentiation of preadipocytes into adipocytes, a key process in obesity. acs.org
Synthetic modifications of the chalcone (B49325) backbone have also been explored to understand SAR. For instance, the introduction of different substituents on the aromatic rings of chalcones can significantly alter their biological activities, such as their antioxidant and cytotoxic effects. science.gov Studies on various chalcone derivatives have shown that the number and position of methoxy (B1213986) groups, for example, can influence their antioxidant and cytotoxic potency. science.gov
The biocatalytic methylation of this compound can yield compounds like hesperetin (B1673127) dihydrochalcone and homoeriodictyol (B191827) dihydrochalcone, which have potential applications as sweetness enhancers or flavoring agents. google.com This demonstrates how targeted enzymatic modifications can create derivatives with specific desired properties.
| Derivative/Product | Method of Production | Key SAR Finding/Biological Property |
|---|---|---|
| This compound | Biocatalysis from phloretin (e.g., using CYP102A1) | Potent inhibitor of adipocyte differentiation. acs.org |
| Hesperetin dihydrochalcone | Biocatalytic methylation of this compound | Potential sweetness enhancer. google.com |
| Homoeriodictyol dihydrochalcone | Biocatalytic methylation of this compound | Potential sweetness enhancer. google.com |
| Various substituted chalcones | Chemical synthesis | The number and position of substituents (e.g., methoxy groups) influence antioxidant and cytotoxic activities. science.gov |
Analytical Methodologies for 3 Hydroxyphloretin Research
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of 3-Hydroxyphloretin from complex mixtures such as plant extracts and biological fluids.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the detection and quantification of this compound. acs.orgresearchgate.net HPLC systems, often equipped with a Diode Array Detector (DAD), allow for the monitoring of elution at specific wavelengths, typically around 280 nm, which corresponds to the UV absorbance maximum for this compound and other substituted phenols. acs.orgsemanticscholar.org
In a study on the de novo biosynthesis of this compound in Escherichia coli, HPLC analysis was used to confirm and quantify the production of the compound. acs.org The method involved separating the product on a C18 column with a gradient mobile phase of acetonitrile (B52724) and water containing trifluoroacetic acid (TFA). acs.org The retention time for this compound was recorded at 8.3 minutes, and quantification was achieved by comparing the peak area with that of a standard. acs.org This approach demonstrated the successful production of this compound, with titers reaching up to 25.5 ± 9.6 mg/L after 48 hours. acs.org
Preparative HPLC is also utilized for the isolation and purification of this compound and its oligomers from natural sources like the moss Polytrichum commune. semanticscholar.orgnih.govresearchgate.net This allows for the collection of pure fractions for further structural analysis and bioactivity testing. semanticscholar.orgnih.gov
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | J'sphere ODS-H80 (150 × 4.6 mm, 5 µm) or similar C18 columns | acs.org |
| Mobile Phase | Gradient of acetonitrile and water (often with 0.05% TFA) | acs.org |
| Flow Rate | Typically 1.0 mL/min | acs.org |
| Detection | UV/DAD at 280 nm | acs.orgsemanticscholar.org |
| Retention Time | 8.3 min (under specific reported conditions) | acs.org |
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. This makes it particularly suitable for the comprehensive profiling of complex samples containing this compound and its derivatives.
A study on star fruit (Averrhoa carambola) utilized UHPLC coupled with a Q-Orbitrap mass spectrometer (UHPLC/Q-Orbitrap-MS) to systematically annotate and profile dihydrochalcones. acs.orgnih.gov This powerful combination allowed for the characterization of 53 dihydrochalcones, with this compound identified as the most abundant one in this fruit. acs.orgnih.gov The method's high throughput and resolution were instrumental in identifying a novel compound and 23 others for the first time in the Averrhoa genus. acs.orgnih.gov Similarly, UHPLC-QTOF-MS has been used to profile phenolic compounds in quince (Cydonia oblonga), where this compound 2′-O-xylosyl-glucoside was detected, particularly in the leaves. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
Spectrometric Methods
Spectrometric techniques are indispensable for the structural confirmation and characterization of this compound and its novel derivatives.
Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of this compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for structural elucidation.
In the analysis of Polytrichum commune extracts, high-resolution mass spectrometry (HRMS) coupled with HPLC was used to identify oligomers of this compound. semanticscholar.orgnih.gov For instance, the dimer of this compound was identified by its protonated molecule [M + H]+ at m/z 579.1505. semanticscholar.orgresearchgate.net
LC-ESI-QTOF-MS/MS has been employed to characterize phenolic compounds in various plant extracts, leading to the tentative identification of this compound 2'-O-glucoside and this compound 2′-O-xylosyl-glucoside. cellmolbiol.orgnih.govmdpi.com The high mass accuracy of Orbitrap MS is particularly valuable for determining the elemental composition of the detected compounds. acs.orgnih.govnih.gov For example, a study on the metabolites of Lithocarpus polystachyus in rats utilized a UPLC/MS method with an LTQ Orbitrap mass spectrometer to identify this compound in feces. nih.govresearchgate.net
Table 2: Mass Spectrometric Data for this compound and its Derivatives
| Compound | Ionization Mode | Observed m/z | Molecular Formula | Reference |
|---|---|---|---|---|
| This compound Dimer | ESI+ | 579.1505 [M+H]⁺ | C₃₀H₂₆O₁₂ | semanticscholar.orgresearchgate.net |
| This compound 2′-O-glucoside | ESI- | 451.1246 [M-H]⁻ | C₂₁H₂₄O₁₁ | nih.gov |
| This compound 2′-O-xylosyl-glucoside | ESI- | 583.1668 [M-H]⁻ | C₂₆H₃₂O₁₅ | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of novel compounds, including derivatives of this compound. Both one-dimensional (¹H NMR) and two-dimensional (2D NMR) techniques are used to determine the precise connectivity of atoms within a molecule.
In a study of Polytrichum commune, 2D NMR spectroscopy was crucial in confirming the structure of this compound oligomers. semanticscholar.orgnih.govresearchgate.net The ¹H NMR spectra showed characteristic signals for the aromatic protons of the phloroglucinol (B13840) and catechol units, as well as the methylene (B1212753) group, confirming the "head-to-tail" coupling of the monomeric units. researchgate.net ¹³C NMR data further supported the proposed structures. semanticscholar.orgresearchgate.net The combination of NMR and high-resolution mass spectrometry provides a comprehensive characterization of these complex natural products. semanticscholar.orgnih.govresearchgate.net
Table 3: Key ¹H NMR Signals for this compound Oligomers
| Proton Type | Chemical Shift (δH, ppm) | Reference |
|---|---|---|
| Aromatic (Phloroglucinol unit) | 5.82 and 6.03 | researchgate.net |
| Aromatic (Catechol unit) | 6.5-6.8 (multiplet) | researchgate.net |
| Methylene group | 2.83 (broad signal) | researchgate.net |
Mass Spectrometry (MS) and Tandem MS (LC-MS/MS, Orbitrap MS) for Identification and Characterization
Biochemical Assays for Functional Characterization in Research
Biochemical assays are essential for understanding the functional properties and biological activities of this compound. These assays provide insights into its potential mechanisms of action.
One of the key functional characteristics of this compound is its antioxidant activity. This is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.com A study on the biotransformation of phloretin (B1677691) confirmed that the resulting this compound had increased antioxidant efficacy, with its electron-donating ability increasing by about 54% as measured by the DPPH assay. researchgate.net The radical scavenging activity of this compound oligomers has also been demonstrated using photochemiluminescence, showing 17.5-42.5% activity relative to Trolox. semanticscholar.orgnih.gov
Furthermore, the functional characterization of enzymes involved in the biosynthesis of this compound is a significant area of research. For instance, the enzyme 4-coumarate 3-hydroxylase (Sam5) from Saccharothrix espanaensis was identified as being highly efficient in converting phloretin to this compound. acs.org The hydroxylation activity of this enzyme was quantified by measuring the conversion rates of the substrate to the product, and the data were analyzed using the Michaelis-Menten equation. acs.org Such biochemical characterizations are fundamental to developing biotechnological production platforms for this compound. acs.org
Derivatives and Analogues of 3 Hydroxyphloretin in Research
Naturally Occurring Glucosides (e.g., 3-Hydroxyphloridzin, Sieboldin)
Glucosylation, the attachment of a glucose molecule, is a common modification of 3-hydroxyphloretin in plants, leading to the formation of various glucosides. These compounds are primarily found in species of the Malus (apple) genus and are investigated for their biochemical properties and roles in plant defense.
3-Hydroxyphloridzin (this compound-2'-O-glucoside) is a key glucoside of this compound found constitutively in apple plants (Malus × domestica), albeit in very low amounts. mdpi.com Research has focused on its role in pathogen resistance. Transgenic apple plants engineered to overexpress the chalcone (B49325) 3-hydroxylase (CH3H) gene from Cosmos sulphureus showed a significant increase in 3-hydroxyphloridzin levels. nih.govresearchgate.net This increase was directly correlated with reduced susceptibility to major apple diseases like apple scab (Venturia inaequalis) and fire blight (Erwinia amylovora). nih.govresearchgate.netnih.gov While phloridzin (the glucoside of phloretin) is the most abundant dihydrochalcone (B1670589) in most apple varieties, the presence and concentration of 3-hydroxyphloridzin are linked to enhanced defense mechanisms. mdpi.comcaldic.com Enzymatic studies have explored methods for its production, for instance, through the regioselective hydroxylation of phloridzin using engineered bacterial cytochrome P450 enzymes (CYP102A1), which could provide an alternative to extraction from natural sources where it is not abundant. nih.govmdpi.com
Sieboldin (B600483) (often referred to as this compound-4'-O-glucoside) is another specialized dihydrochalcone glucoside found in high concentrations in certain wild Malus species, such as Malus toringo and Malus micromalus. nih.govresearchgate.netresearchgate.net Its biosynthesis has been a subject of significant research to understand the genetic basis for its accumulation. Studies have identified specific cytochrome P450 enzymes (CYP98A family) in these wild species that are capable of hydroxylating phloretin (B1677691) to produce this compound, the immediate precursor to sieboldin. nih.govresearchgate.netresearchgate.net This enzymatic step is absent or inefficient in domesticated apples, explaining the low levels of sieboldin in these cultivars. researchgate.netresearchgate.net Research indicates that sieboldin possesses antibacterial and antifungal properties, suggesting a complementary defensive role alongside phloridzin against pathogens. nih.gov Additionally, sieboldin has been investigated for its ability to trap methylglyoxal (B44143) (MGO), a reactive dicarbonyl species implicated in the formation of advanced glycation end products (AGEs), highlighting its potential role in mitigating diabetic complications. kstudy.com
Other naturally occurring glucosides include trilobatin (phloretin-4'-O-glucoside) and nothofagin (phloretin-3'-C-glucoside), which are structurally related to the glucosides of this compound. caldic.com While not direct derivatives, their co-occurrence and similar dihydrochalcone core are relevant in the broader context of phytochemical research in plants like apple. caldic.comresearchgate.net
Table 1: Research Findings on Naturally Occurring Glucosides of this compound
| Compound Name | Natural Source(s) | Key Research Findings |
|---|---|---|
| 3-Hydroxyphloridzin | Malus species (e.g., Apple) mdpi.comnih.gov | Increased levels in transgenic apples correlate with reduced susceptibility to fire blight and apple scab. nih.govresearchgate.netnih.gov Can be produced biocatalytically using engineered CYP102A1 enzymes. nih.govmdpi.com |
| Sieboldin | Wild Malus species (M. toringo, M. micromalus) nih.govresearchgate.netresearchgate.net | Biosynthesis linked to specific CYP98A enzymes in wild apples. researchgate.netresearchgate.net Exhibits antibacterial, antifungal, and methylglyoxal-trapping activities. nih.govkstudy.com |
Oligomeric Forms of this compound
Beyond simple glycosylation, this compound can undergo polymerization to form oligomeric structures. These complex polyphenols represent a more recently discovered class of derivatives with distinct properties.
A significant finding in this area is the isolation and identification of This compound oligomers from the common haircap moss, Polytrichum commune. nih.govresearchgate.net These oligomers were not previously found in mosses and consist of this compound units linked by carbon-carbon bonds between the phloroglucinol (B13840) (A-ring) and pyrocatechol (B87986) (B-ring) moieties, described as a "head-to-tail" coupling. nih.govresearchgate.net
Table 2: Research Findings on Oligomeric Forms of this compound
| Compound Type | Natural Source | Structural Characteristics | Key Research Findings |
|---|---|---|---|
| This compound Oligomers | Polytrichum commune (moss) nih.govresearchgate.net | "Head-to-tail" C-C linked oligomers with a polymerization degree of 2-5. nih.govresearchgate.net | Trimer and tetramer forms are predominant. nih.gov The isolated oligomers exhibit high antioxidant and radical scavenging activity. nih.govresearchgate.net |
Biocatalytically Derived Analogues (e.g., Homoeriodictyol (B191827) Dihydrochalcone, Hesperetin (B1673127) Dihydrochalcone)
Biocatalysis offers a powerful route to generate specific analogues of this compound by using enzymes to perform precise chemical transformations. This approach is particularly valuable for creating compounds that are difficult to synthesize chemically or are found in nature in very low quantities.
Research has focused on the enzymatic O-methylation of this compound to produce two important analogues: homoeriodictyol dihydrochalcone and hesperetin dihydrochalcone . google.com These compounds are of interest primarily for their flavor-modifying properties. uni-giessen.de A biocatalytic method has been developed where this compound is first produced through the hydroxylation of phloretin, and then subsequently methylated using an O-methyltransferase. google.com This enzymatic methylation can be regioselective, leading to the formation of either homoeriodictyol dihydrochalcone or hesperetin dihydrochalcone depending on which hydroxyl group on the catechol B-ring is methylated. Fungi such as Lentinula edodes (shiitake) have been identified as promising sources of the O-methyltransferase enzymes capable of this conversion. uni-giessen.de
The precursor for these analogues, this compound itself, can also be produced via biocatalysis. Engineered monooxygenases, such as the flavin-dependent two-component monooxygenase (HpaBC) from Pseudomonas aeruginosa and cytochrome P450 enzymes (CYP102A1) from Bacillus megaterium, have been successfully used to catalyze the 3-hydroxylation of phloretin. researchgate.netacs.orgresearchgate.net
Table 3: Research on Biocatalytically Derived Analogues of this compound
| Analogue Name | Precursor | Biocatalytic Method | Research Application/Finding |
|---|---|---|---|
| Homoeriodictyol Dihydrochalcone | This compound | O-methylation using O-methyltransferases (e.g., from Lentinula edodes). google.comuni-giessen.de | Investigated as a taste-active compound with bitter-masking properties. uni-giessen.denih.gov |
| Hesperetin Dihydrochalcone | This compound | O-methylation using O-methyltransferases. google.com | Studied for its flavoring activity and potential as a sweetener. medchemexpress.comkarger.com Also exhibits antioxidant and anti-inflammatory effects. ontosight.ai |
Synthetic Modifications and Their Research Applications
Synthetic chemistry provides the tools to create novel derivatives of this compound that are not found in nature, allowing for systematic studies of structure-activity relationships (SAR). These modifications are often aimed at enhancing specific biological activities or improving physicochemical properties.
Research in this area has explored the synthesis of various dihydrochalcone analogues to understand how structural changes affect their function, particularly as taste modifiers. For example, studies investigating analogues of homoeriodictyol for their ability to mask the bitterness of caffeine (B1668208) included the synthesis of related dihydrochalcones like 3-methoxy-2',4,4'-trihydroxydihydrochalcone and 2',4-dihydroxy-3-methoxydihydrochalcone . nih.govresearchgate.netacs.org These synthetic analogues, along with phloretin, were among the most active compounds in reducing caffeine's bitterness, helping to build pharmacophore models that explain the structural requirements for this activity. nih.govacs.org
Another area of application is in dermo-cosmetics. While much of this work has focused on phloridzin, the synthesis of its derivatives provides a model for potential modifications to this compound and its glucosides. For instance, a semi-synthetic derivative of phloridzin was created to improve its stability in cosmetic formulations while retaining its antioxidant activity. dntb.gov.ua
Furthermore, the development of synthetic routes and the rational design of enzymes for producing this compound are themselves significant research applications. acs.org For example, a modular co-culture system in Escherichia coli was developed for the de novo biosynthesis of this compound from glucose. acs.orgacs.org This synthetic biology approach provides a sustainable and controllable platform for producing this high-value compound and its derivatives for further research and application. acs.orgacs.org
Research Perspectives and Future Directions
Addressing Challenges in Regioselective Hydroxylation and Production Yields
A significant hurdle in the production of 3-hydroxyphloretin is achieving efficient and specific (regioselective) hydroxylation of its precursor, phloretin (B1677691). acs.org Traditional chemical synthesis methods often lack the required specificity, leading to a mixture of products and low yields. The use of cytochrome P450 enzymes for this conversion has also shown limited efficiency. acs.org This highlights a critical need for novel catalytic strategies.
Recent efforts have focused on biocatalysis. For instance, the flavin-dependent two-component monooxygenase (HpaBC) from Pseudomonas aeruginosa has been utilized to convert phloretin to this compound. acs.orgnih.gov Through rational design and molecular modifications of the enzyme's substrate pocket and loop, a mutant enzyme was created that significantly improved the yield of this compound. acs.orgnih.gov In a whole-cell catalysis experiment under optimized conditions, this engineered system produced 2.03 g/L of this compound. acs.orgnih.gov This approach demonstrates the potential of enzyme engineering to overcome the challenges of regioselectivity and enhance production yields. Further research is needed to optimize these biocatalytic systems for industrial-scale production.
Exploration of Novel Biosynthetic Enzymes and Pathways
The natural biosynthesis of this compound occurs through the phenylpropanoid pathway. acs.org This complex pathway involves several enzymatic steps, starting from L-tyrosine and culminating in the hydroxylation of phloretin. acs.org Key enzymes in this process include tyrosine ammonia-lyase (TAL), enoate reductase (ER), 4-coumarate-CoA ligase (4CL), chalcone (B49325) synthase (CHS), and a hydroxylase such as flavonoid 3'-hydroxylase or chalcone 3-hydroxylase. acs.org
A significant breakthrough has been the identification of 4-coumarate 3-hydroxylase (Sam5) from Saccharothrix espanaensis, which efficiently catalyzes the final hydroxylation step to produce this compound. acs.orgnih.gov This enzyme has shown higher catalytic efficiency compared to previously studied enzymes. acs.org Researchers have also successfully demonstrated the de novo biosynthesis of this compound from glucose in Escherichia coli by constructing an artificial biosynthetic pathway incorporating these key enzymes. acs.orgnih.gov This work represents the first successful establishment of such a pathway in a microbial host, paving the way for sustainable production. acs.org Future research will likely focus on discovering and characterizing more efficient enzymes and constructing novel biosynthetic pathways in various microbial chassis to further improve production.
Advanced Metabolic Engineering and Synthetic Biology Approaches for Sustainable Production
Metabolic engineering and synthetic biology offer powerful tools for the sustainable production of valuable natural products like this compound. researchgate.netmdpi.com These approaches aim to optimize microbial hosts to efficiently convert simple carbon sources, such as glucose, into the desired compound. acs.orgnih.gov
Further advancements in metabolic engineering will involve optimizing precursor supply, fine-tuning enzyme expression levels, and eliminating competing metabolic pathways. nih.gov Synthetic biology tools, such as the construction of genetic circuits and the use of high-throughput screening methods, will be instrumental in developing robust and high-yielding microbial cell factories for the industrial-scale production of this compound. researchgate.net
Comprehensive Investigations of Molecular Targets and Signal Transduction Pathways
Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Research indicates that this compound interacts with various biological macromolecules and modulates cellular signal transduction pathways.
Signal transduction is the process by which a cell converts an external signal into a specific response. libretexts.org This often involves a cascade of events, including the activation of receptors, the production of second messengers, and the activation of protein kinases that phosphorylate target proteins. libretexts.org G protein-coupled receptors (GPCRs) are a major class of receptors involved in signal transduction, and their activation can lead to a variety of cellular responses. nih.gov
For this compound, studies have shown that it can inhibit the differentiation of preadipocytes into adipocytes and reduce lipid accumulation. This effect is associated with the downregulation of adipogenic regulator genes. researchgate.net The flexible structure of this compound allows it to bind efficiently to biological macromolecules, potentially influencing pathways like the Ras/MAPK and PI3K/AKT kinase pathways, which are involved in cell division and growth. creative-diagnostics.com Future investigations should focus on identifying the specific molecular targets of this compound and elucidating the precise signal transduction pathways it modulates to fully understand its therapeutic potential.
Expanding the Spectrum of Biological Activity Research in Defined Experimental Models
Current research has highlighted several promising biological activities of this compound, including anti-adipogenic, anti-obesity, and antioxidant effects. acs.org Animal model studies have shown that supplementation with this compound can lead to reduced body weight gain and improved lipid profiles. It has also demonstrated potent antioxidant activity, which is crucial for protecting cells from oxidative stress.
To further validate these findings and explore new therapeutic applications, it is essential to expand research using well-defined experimental models. This includes both in vitro cell culture models and in vivo animal models of specific diseases. For example, investigating its effects in cancer cell lines could uncover potential anti-cancer properties. Similarly, studies in models of metabolic disorders can provide deeper insights into its anti-obesity and anti-diabetic mechanisms. acs.org The use of these defined models will allow for a more comprehensive understanding of the compound's efficacy and mechanism of action, paving the way for future clinical studies.
Development of Advanced Analytical Techniques for Complex Biological Matrices
Accurate and sensitive detection and quantification of this compound and its metabolites in complex biological matrices such as blood, plasma, and tissues are critical for pharmacokinetic and metabolic studies. resolvemass.ca High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques widely used for this purpose. acs.orgresolvemass.caresearchgate.net
LC-MS, in particular, offers high sensitivity and specificity, making it ideal for analyzing complex biological samples. resolvemass.ca The development of advanced analytical methods, such as hybrid ligand-binding immuno-affinity capture followed by LC-MS (LB-LC-MS), is becoming a standard approach for the bioanalysis of complex molecules. mdpi.com These methods allow for the enrichment of the target analyte, reducing interference from the biological matrix and improving detection limits. mdpi.com Future efforts in this area will focus on developing even more rapid, sensitive, and robust analytical techniques to support preclinical and clinical investigations of this compound.
Elucidation of Ecological Roles and Interactions in Plant Systems
In its natural context, this compound, like other plant secondary metabolites, likely plays a crucial role in the plant's interaction with its environment. acs.orgnih.gov These compounds are known to be involved in plant growth, development, and defense against biotic and abiotic stresses. acs.orgmdpi.com
For instance, studies on transgenic apple plants have shown that increased accumulation of this compound correlates with enhanced resistance to pathogens like Venturia inaequalis (apple scab) and Erwinia amylovora (fire blight). This suggests a direct role in plant defense mechanisms. The biosynthesis of these compounds is often influenced by environmental factors such as UV radiation and pathogen attack.
Further research is needed to fully elucidate the ecological roles of this compound in plants. Understanding how its production is regulated in response to environmental cues and its specific functions in plant-pathogen and plant-herbivore interactions will not only provide fundamental insights into plant biology but may also have applications in developing more resilient crop varieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
